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Compound of Interest

Compound Name: Tri-P-tolylamine-D21

Cat. No.: B12399653

An In-depth Technical Guide to the Physical and Chemical Properties of Tri-p-tolylamine-D21

This guide provides a comprehensive overview of the physical and chemical properties of Tri-
p-tolylamine-D21 (Perdeuterated Tri-p-tolylamine), a deuterated isotopologue of Tri-p-
tolylamine. Designed for researchers, scientists, and drug development professionals, this
document summarizes known data, presents detailed experimental protocols for
characterization, and visualizes relevant chemical pathways. Given the specialized nature of
this compound, data for its non-deuterated counterpart, Tri-p-tolylamine, are included for
comparative purposes where specific data for the deuterated form is not available.

Introduction

Tri-p-tolylamine-D21 is a specialized organic compound where all 21 hydrogen atoms in Tri-p-
tolylamine have been replaced with deuterium, a stable isotope of hydrogen. This isotopic
labeling makes it a valuable tool in various scientific applications, including as an internal
standard in mass spectrometry-based quantitative analysis, for elucidating reaction
mechanisms, and in studying the kinetic isotope effect. Its parent compound, Tri-p-tolylamine,
is a well-known member of the triarylamine family, utilized in organic electronics as a hole-
transporting material, in proteomics research, and as an intermediate in pharmaceutical
synthesis.[1][2][3] The substitution of hydrogen with deuterium results in a significant increase
in molecular weight and can subtly alter physicochemical properties due to the stronger
carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.
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Physical and Chemical Properties

The quantitative properties of Tri-p-tolylamine-D21 and its non-deuterated analog are
summarized below. Data for the D21 variant is often limited to what is provided by commercial
suppliers, while the non-deuterated form is more extensively characterized in the literature.

General and Physical Properties

Tri-p-tolylamine-

Property Tri-p-tolylamine Data Source
D21
N,N,N-Tri(4-
Tris(4-(methyl- methylphenyl)amine,
Synonyms d3)phenyl-2,3,5,6- 4,4'4"- Vendor Catalogs
d4)amine Trimethyltriphenylamin
e
CAS Number 201944-90-3 1159-53-1 Vendor Catalogs
Molecular Formula C21D21N C21H21N Vendor Catalogs
Molecular Weight 308.53 g/mol 287.41 g/mol
White to off-white White to almost white
Appearance ]
solid powder/crystal
Melting Point Data not available 114-118 °C
Insoluble in water; Insoluble in water;
N Soluble in organic Soluble in organic
Solubility

solvents (e.g., solvents (e.g.,

ethanol, acetone) ethanol, acetone)

Room Temperature or

Storage Temperature
2-8°C

2-8°C, Refrigerator

Note: The melting point of the D21 variant is expected to be very similar to the non-deuterated
form but may differ slightly.

Chemical and Spectroscopic Identifiers
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- Tri-p-tolylamine (Non-
Identifier Data Source
deuterated)

Cclccce(ccl)N(c2cee(C)ec2)c3

SMILES
ccc(C)ee3
1S/C21H21N/c1-16-4-10-
inchi 19(11-5-16)22(20-12-6-17(2)7-
n
13-20)21-14-8-18(3)9-15-
21/h4-15H,1-3H3
YXYUIABODWXVIK-
InChl Key

UHFFFAOYSA-N

Note: Identifiers for the D21 variant would be similar but would require specific notation to
indicate deuterium isotopes, which is not commonly provided in databases.

Synthesis Pathway

Triarylamines such as Tri-p-tolylamine are commonly synthesized via cross-coupling reactions.
Two prominent methods are the Ullimann condensation and the Buchwald-Hartwig amination.
The Ullmann condensation typically involves the copper-catalyzed reaction of an amine with an
aryl halide at high temperatures. The Buchwald-Hartwig reaction is a palladium-catalyzed
cross-coupling reaction that can often be performed under milder conditions. A generalized
scheme for the synthesis of Tri-p-tolylamine is depicted below, which could be adapted for the
D21 analog by using deuterated starting materials.
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Generalized Synthesis of Tri-p-tolylamine
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\- J

Click to download full resolution via product page

Synthesis pathways for Tri-p-tolylamine.

Experimental Protocols

Detailed experimental data for Tri-p-tolylamine-D21 is not widely published. The following
sections provide generalized protocols for key analytical techniques that would be used for its
characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the structure and isotopic purity of Tri-p-
tolylamine-D21. *H NMR would verify the absence of protons, while 2H (Deuterium) and 13C
NMR would confirm the structure.
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Objective: To acquire *H, 2H, and 3C NMR spectra to verify the chemical structure and degree
of deuteration.

Methodology:

e Sample Preparation:

o Accurately weigh 10-20 mg of Tri-p-tolylamine-D21.

o Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., chloroform-d,
CDCIs) in a clean vial. Ensure the solvent does not contain residual protons that could
interfere with *H NMR baseline assessment.

o Transfer the solution to a 5 mm NMR tube using a pipette. The liquid height should be
approximately 4-5 cm.

e Instrument Setup:

o Insert the NMR tube into the spectrometer's probe.

o Lock the spectrometer on the deuterium signal of the solvent.

o Shim the magnetic field to achieve optimal homogeneity.

o Data Acquisition:

o 'H NMR: Acquire a proton spectrum. For a fully deuterated sample, only residual solvent
peaks or impurity signals should be visible. The absence of signals corresponding to Tri-p-
tolylamine confirms complete deuteration.

o 2H NMR: Tune the probe to the deuterium frequency. Acquire a deuterium spectrum to
observe signals corresponding to the deuterium atoms on the aromatic rings and methyl
groups.

o 13C NMR: Acquire a proton-decoupled 13C spectrum. The spectrum should show the
expected number of carbon signals for the Tri-p-tolylamine structure. The C-D couplings
will result in multiplets for each carbon signal, which can be a further confirmation of
deuteration.
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o Data Analysis:
o Process the spectra (Fourier transform, phase correction, and baseline correction).
o Integrate the signals in the 2H NMR to confirm the 21 deuterium atoms.

o Analyze the chemical shifts and coupling patterns in the 13C NMR to confirm the carbon

skeleton.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the exact mass, confirm the molecular formula, and
assess the isotopic purity of Tri-p-tolylamine-D21.

Objective: To confirm the molecular weight and isotopic distribution of Tri-p-tolylamine-D21.
Methodology:
e Sample Preparation:

o Prepare a dilute solution (e.g., 10-100 pg/mL) of the compound in a suitable volatile
solvent such as methanol or acetonitrile.

¢ Instrumentation:

o Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an
appropriate ionization source (e.g., Electrospray lonization - ESI, or Atmospheric Pressure
Chemical lonization - APCI).

o Calibrate the instrument using a known standard to ensure high mass accuracy.
o Data Acquisition:

o Infuse the sample solution directly into the ion source or inject it via a liquid
chromatography system.

o Acquire the mass spectrum in positive ion mode, scanning a mass range that includes the
expected molecular ion [M+H]* or radical cation [M]*".
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o Data Analysis:

o Determine the monoisotopic mass of the molecular ion. For C21D21N, the expected exact
mass of the neutral molecule is ~308.26 g/mol .

o Analyze the isotopic pattern. The relative abundances of the M, M+1, M+2, etc., peaks
should match the theoretical distribution for the formula C21D21N. This confirms the
elemental composition and high degree of deuteration.

o Compare the spectrum to that of the non-deuterated standard (Tri-p-tolylamine, MW
~287.41) to highlight the mass shift due to deuteration.

Analytical Workflow for Characterization

Tri-p-tolylamine-D21
Sample
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NMR Spectrometer HR Mass Spectrometer

(Acquire 1H, 2H, 13C Spectra) (Acquire Mass Spectrum)
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Purity via Spectra Isotopic Distribution
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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